molecular formula C17H9Br2FN4OS B10920948 N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10920948
M. Wt: 496.2 g/mol
InChI Key: BVUNHMRDPQAJKU-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the 2,6-dibromo-4-fluorophenyl and thiophen-2-yl groups. Common reagents used in these reactions include brominating agents, fluorinating agents, and thiophene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atoms can be reduced to form debrominated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often requiring catalysts or specific solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-fluorophenyl N-(4-chloro-3-nitrophenyl)carbamate
  • 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene

Uniqueness

N-(2,6-dibromo-4-fluorophenyl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its combination of bromine, fluorine, and thiophene groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for various research fields.

Properties

Molecular Formula

C17H9Br2FN4OS

Molecular Weight

496.2 g/mol

IUPAC Name

N-(2,6-dibromo-4-fluorophenyl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H9Br2FN4OS/c18-10-6-9(20)7-11(19)16(10)22-17(25)12-8-15-21-4-3-13(24(15)23-12)14-2-1-5-26-14/h1-8H,(H,22,25)

InChI Key

BVUNHMRDPQAJKU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C=C(C=C4Br)F)Br

Origin of Product

United States

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